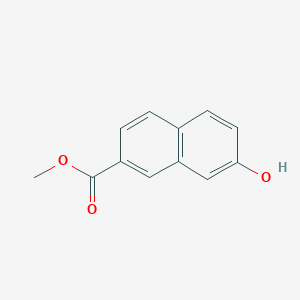

Methyl 7-hydroxy-2-naphthoate

CAS No.: 95901-05-6

Cat. No.: VC3735996

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95901-05-6 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | methyl 7-hydroxynaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 |

| Standard InChI Key | NRAOMQRRELNKIQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 7-hydroxy-2-naphthoate consists of a naphthalene ring system (C₁₀H₈) with a hydroxyl group (-OH) at the 7th position and a methyl ester group (-COOCH₃) at the 2nd position. The systematic IUPAC name clearly indicates these structural features.

The molecular formula of Methyl 7-hydroxy-2-naphthoate is C₁₂H₁₀O₃, with a calculated molecular weight of approximately 202.21 g/mol. This is consistent with the molecular formula and weight of related naphthoate compounds such as 4-Hydroxy-7-methyl-2-naphthoic acid, which has the same molecular formula and a molecular weight of 202.206 g/mol .

Physical and Chemical Properties

Based on the properties of structurally related naphthoate compounds, we can infer several physical and chemical properties for Methyl 7-hydroxy-2-naphthoate:

The hydroxyl group at the 7-position likely confers hydrogen bonding capabilities, potentially affecting crystallinity, solubility, and reactivity patterns. The methyl ester group at the 2-position contributes to the compound's polarity and provides a site for potential hydrolysis reactions.

Synthesis Methods

Esterification of 7-hydroxy-2-naphthoic acid

A direct approach would involve the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst:

-

7-hydroxy-2-naphthoic acid would be dissolved in methanol

-

A strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) would be added

-

The mixture would be heated under reflux conditions

-

After completion of the reaction, the product would be isolated through extraction and purification steps

This approach is similar to the synthesis of methyl 4-hydroxy-1-methoxy-2-naphthoate described in the literature, where a naphthoic acid derivative was esterified with methanol .

Selective Functionalization of Naphthalene

Another approach might involve:

-

Selective introduction of the ester group at the 2-position of naphthalene

-

Regioselective hydroxylation at the 7-position

-

Sequential protection-deprotection strategies to control the regioselectivity of the reactions

Reaction Conditions and Considerations

Based on the synthesis methods described for related compounds , the following reaction conditions and considerations would likely apply:

| Synthetic Step | Potential Reagents | Conditions | Considerations |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ or TsOH | Reflux, 3-6 hours | Monitoring for complete conversion |

| Hydroxylation (if needed) | Oxidizing agents like K₂CO₃/O₂ or directed metalation | Controlled temperature, inert atmosphere | Regioselectivity challenges |

| Protection (if needed) | Acyl chlorides, anhydrides | 0°C to room temperature | Selective protection of specific groups |

| Purification | Extraction solvents, silica gel | Multiple extraction steps, column chromatography | Separation from side products |

Temperature control would be crucial for regioselective reactions, with cooling potentially required for certain steps (e.g., 0°C for protection reactions) and heating for others (e.g., reflux for esterification). The choice of solvents would depend on the specific reaction step, with options including methanol for esterification, DMF for alkylation reactions, or acetone for methylation .

The presence of the hydroxyl group at the 7-position might contribute to potential antioxidant properties through hydrogen atom donation mechanisms. The ester functionality could play a role in interactions with biological targets such as enzymes or receptors.

Structure-Activity Relationship Considerations

The specific positioning of functional groups on the naphthalene core is critical for biological activity. For instance:

Applications in Research and Industry

Industrial Applications

Potential industrial applications might include:

| Application Area | Potential Use | Relevant Properties |

|---|---|---|

| Pharmaceutical Industry | Intermediate in drug synthesis | Reactive functional groups for further modification |

| Materials Science | Component in specialty polymers | Naphthalene core provides rigidity and potential for π-stacking |

| Analytical Chemistry | Reference standard or derivatizing agent | Well-defined structure with characteristic spectral properties |

| Specialty Chemicals | Precursor for fine chemicals | Functional groups enable diverse chemical transformations |

The presence of both hydroxyl and ester groups provides multiple handles for chemical modification, making this compound potentially valuable in diverse industrial contexts.

Comparison with Related Compounds

Structural Analogs

To better understand the potential properties of Methyl 7-hydroxy-2-naphthoate, a comparison with related compounds is valuable:

Structure-Property Relationships

The position of functional groups on the naphthalene ring significantly affects the chemical reactivity and physical properties of these compounds:

In Methyl 7-hydroxy-2-naphthoate, the hydroxyl group at position 7 and the ester at position 2 are situated in a manner that likely creates a unique electronic distribution across the molecule, distinguishing it from its structural isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume